molecular formula C11H12O4 B1302365 2-(2-Acetyl-4-methylphenoxy)acetic acid CAS No. 88521-62-4

2-(2-Acetyl-4-methylphenoxy)acetic acid

Cat. No. B1302365
CAS RN: 88521-62-4
M. Wt: 208.21 g/mol
InChI Key: VVRNXJHFSXDXDU-UHFFFAOYSA-N
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Description

2-(2-Acetyl-4-methylphenoxy)acetic acid is a chemical compound with the molecular formula C11H12O4 . Its molecular weight is 208.21 g/mol . The compound is also known by other synonyms such as Acetic acid, (2-acetyl-4-methylphenoxy)-, and DTXSID50364200 .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C11H12O4/c1-7-3-4-10 (15-6-11 (13)14)9 (5-7)8 (2)12/h3-5H,6H2,1-2H3, (H,13,14) . The Canonical SMILES representation is CC1=CC (=C (C=C1)OCC (=O)O)C (=O)C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 208.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 208.07355886 g/mol . The topological polar surface area of the compound is 63.6 Ų . The heavy atom count is 15 .

Mechanism of Action

The exact mechanism of action of 2-(2-Acetyl-4-methylphenoxy)acetic acid is not fully understood, but it is believed to act as an agonist at certain types of receptors. In particular, this compound is believed to act as an agonist at the glutamate receptor, which is involved in a variety of cellular processes, including synaptic plasticity and learning and memory. At the glutamate receptor, this compound binds to the receptor and activates it, leading to an influx of calcium ions into the cell, which can then trigger a variety of downstream effects.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are not fully understood, but it is believed to be involved in a variety of processes, including synaptic plasticity and learning and memory. In addition, this compound has been shown to have neuroprotective effects, and may be involved in the regulation of neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

2-(2-Acetyl-4-methylphenoxy)acetic acid has several advantages for use in laboratory experiments, including its high solubility in aqueous solutions and its low toxicity. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is also relatively expensive and can be difficult to synthesize in large quantities.

Future Directions

There are several potential future directions for 2-(2-Acetyl-4-methylphenoxy)acetic acid research. For example, further research could be conducted to better understand the mechanism of action of this compound, as well as its effects on biochemical and physiological processes. Additionally, further research could be conducted to identify novel uses for this compound, such as in drug development or as a tool for studying the effects of various compounds on cellular processes. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound in large quantities.

Synthesis Methods

2-(2-Acetyl-4-methylphenoxy)acetic acid can be synthesized using a variety of methods, including the condensation of 4-methylphenol with acetic anhydride, the direct acylation of 4-methylphenol with acetic anhydride, and the reaction of 4-methylphenol with acetic anhydride in the presence of a catalytic amount of ammonium acetate. Each of these methods has its own advantages and disadvantages, and the choice of method should be based on the specific requirements of the experiment.

Scientific Research Applications

2-(2-Acetyl-4-methylphenoxy)acetic acid is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is used to study the structure and function of proteins, enzymes, and other biomolecules, as well as to study the mechanisms of action of drugs and other compounds. It is also used to study the effects of various compounds on cellular processes, such as cell growth and differentiation.

properties

IUPAC Name

2-(2-acetyl-4-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-3-4-10(15-6-11(13)14)9(5-7)8(2)12/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRNXJHFSXDXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364200
Record name Acetic acid, (2-acetyl-4-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88521-62-4
Record name Acetic acid, (2-acetyl-4-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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